molecular formula C9H5ClF3NO B1632086 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile CAS No. 886500-97-6

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1632086
CAS No.: 886500-97-6
M. Wt: 235.59 g/mol
InChI Key: KXNXYHHQHHZITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenylacetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. This process typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs that can reach intracellular targets. The chloro and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXYHHQHHZITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238912
Record name 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-97-6
Record name 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.